

Check Availability & Pricing

# The Discovery and History of the Target of Rapamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The discovery of the Target of Rapamycin (TOR) and its intricate signaling network represents a landmark achievement in cell biology, with profound implications for medicine. This technical guide provides an in-depth exploration of the history, discovery, and key experimental methodologies that have shaped our understanding of this critical cellular regulator. From a soil sample on a remote island to a central node in cellular signaling, the story of TOR is a testament to the power of curiosity-driven research and its translation into therapeutic applications.

# The Discovery of Rapamycin: A Serendipitous Finding

The journey began in 1964 with a Canadian medical expedition to Easter Island, known as Rapa Nui to its inhabitants.[1][2] Microbiologist Georges Nógrády, intrigued by the local population's apparent immunity to tetanus despite frequent barefoot contact with soil rich in horse manure, collected soil samples for analysis.[1] These samples would lay dormant for years before researchers at Ayerst Pharmaceuticals, including Dr. Surendra Sehgal, isolated a new antifungal compound from the bacterium Streptomyces hygroscopicus in 1972.[2][3][4] In homage to its origin, the molecule was named rapamycin.[3]



Initial studies focused on its antifungal properties, but rapamycin's potent immunosuppressive and anti-proliferative activities soon became evident.[3][4][5] Dr. Sehgal's persistence was crucial in keeping the research alive, even after Ayerst Pharmaceuticals halted its development. [2][3] He astutely recognized its potential beyond an antifungal and sent samples to the U.S. National Cancer Institute (NCI), where its significant anti-tumor activity was confirmed.[1][3]

# Unraveling the Mechanism: The Identification of TOR

The potent and specific effects of rapamycin across diverse organisms, from yeast to humans, suggested a highly conserved molecular target.[2] The quest to identify this target in the early 1990s was a pivotal moment in the history of cell signaling research.

## **Genetic Screens in Yeast: A Powerful Approach**

The budding yeast, Saccharomyces cerevisiae, proved to be an invaluable tool in this endeavor. Its genetic tractability allowed researchers to screen for mutants that were resistant to the growth-inhibitory effects of rapamycin. This approach was based on the premise that mutations in the gene encoding the direct target of the rapamycin-FKBP12 complex, or in genes of the same signaling pathway, would confer resistance.

In 1991, Michael N. Hall's group at the University of Basel, Switzerland, and Joseph Heitman, then a postdoctoral fellow, identified two genes, TOR1 and TOR2 (Target of Rapamycin), mutations in which conferred dominant rapamycin resistance.[6][7][8] Their work, published in Science, was a landmark discovery that provided the first glimpse into the molecular target of rapamycin.[8]

## **Biochemical Approaches in Mammalian Cells**

Concurrently, several research groups were employing biochemical methods to identify the mammalian target of rapamycin. The key to these approaches was the understanding that rapamycin first binds to an intracellular receptor, the FK506-binding protein 12 (FKBP12).[9][10] The resulting rapamycin-FKBP12 complex then acts as the inhibitor of the target protein.

In 1994, three independent groups published their findings, identifying the mammalian homolog of the yeast TOR proteins:



- David M. Sabatini, then a graduate student in Solomon Snyder's lab at Johns Hopkins University, purified a protein that bound to the FKBP12-rapamycin complex and named it RAFT1 (Rapamycin and FKBP12 Target 1).[2][9]
- Stuart L. Schreiber's group at Harvard University identified the same protein and named it FRAP (FKBP-Rapamycin Associated Protein).[2][11]
- Robert T. Abraham's group at the Mayo Clinic also identified the target and named it mTOR (mammalian Target of Rapamycin), a name that has since been widely adopted.[9][12]

These discoveries, made through a combination of genetic and biochemical approaches, converged on a single, highly conserved protein kinase, establishing it as the central target of rapamycin's diverse biological effects.

## Quantitative Data: The Potency of Rapamycin

The biological activities of rapamycin have been quantified across various assays, demonstrating its high potency. The following tables summarize key inhibitory concentrations (IC50) and other quantitative parameters.



| Biological Activity           | Organism/Cell Line                         | IC50 / MIC                                       | Reference   |
|-------------------------------|--------------------------------------------|--------------------------------------------------|-------------|
| Antifungal Activity           | Candida albicans                           | 2.14 nM (MIC in YPD with peptide-like compounds) | [1][13][14] |
| Antifungal Activity           | Candida albicans                           | 0.5 μM (MIC)                                     | [2]         |
| Immunosuppressive<br>Activity | T-lymphocyte proliferation                 | 10 <sup>-10</sup> M                              | [3]         |
| Immunosuppressive<br>Activity | T-cell proliferation (anti-CD3 stimulated) | IC50 = 2 μM<br>(LY294002)                        | [4]         |
| Anticancer Activity           | Oral Cancer Cells<br>(Ca9-22)              | ~15 µM                                           | [15]        |
| Anticancer Activity           | Caski (cervical cancer)                    | 6.05 μM (Compound<br>9e derivative)              | [16]        |
| Anticancer Activity           | H1299 (lung cancer)                        | 7.89 μM (Compound<br>9e derivative)              | [16]        |
| Anticancer Activity           | MGC-803 (gastric cancer)                   | 25.88 μM (Compound<br>9e derivative)             | [16]        |
| Anticancer Activity           | H460 (lung cancer)                         | 8.60 μM (Compound<br>9e derivative)              | [16]        |

# **Experimental Protocols: The Methodologies Behind the Discoveries**

The following sections provide detailed methodologies for the key experiments that were instrumental in the discovery and characterization of TOR.

## Genetic Screen for Rapamycin-Resistant Mutants in S. cerevisiae

This protocol outlines the general steps involved in the genetic screens that led to the identification of the TOR1 and TOR2 genes.



Objective: To isolate yeast mutants that are resistant to the growth-inhibitory effects of rapamycin.

#### Methodology:

- Mutagenesis: A culture of wild-type S. cerevisiae is treated with a mutagen (e.g., ethyl methanesulfonate - EMS) to induce random mutations in the genome.
- Selection: The mutagenized cells are plated on a medium containing a concentration of rapamycin that is lethal to wild-type cells (e.g., 25 nM).
- Identification of Resistant Colonies: Colonies that grow on the rapamycin-containing medium are selected as potential rapamycin-resistant mutants.
- Confirmation of Resistance: The resistance of the selected mutants is confirmed by restreaking them on rapamycin-containing medium and comparing their growth to that of wildtype cells.
- Genetic Analysis: The resistant mutants are subjected to genetic analysis, including complementation tests and genetic mapping, to identify the mutated genes responsible for the resistance phenotype.

### **Biochemical Purification of the TOR Protein**

This protocol describes a general approach for the purification of the TOR protein based on its interaction with the FKBP12-rapamycin complex.

Objective: To purify the mammalian target of rapamycin (mTOR) protein.

#### Methodology:

- Preparation of Affinity Resin: Recombinant FKBP12 protein is coupled to a solid support (e.g., agarose beads) to create an affinity resin.
- Cell Lysis: Mammalian cells are lysed to release their cellular proteins.
- Incubation with Rapamycin: The cell lysate is incubated with rapamycin to allow the formation of the FKBP12-rapamycin complex with the endogenous FKBP12.



- Affinity Chromatography: The cell lysate containing the pre-formed complex is passed over the FKBP12 affinity column. The FKBP12-rapamycin-mTOR complex binds to the resin.
- Washing: The column is washed extensively to remove non-specifically bound proteins.
- Elution: The bound mTOR protein is eluted from the column, typically by using a competitive ligand or by changing the buffer conditions.
- Analysis: The eluted fractions are analyzed by SDS-PAGE and other techniques to identify and characterize the purified mTOR protein.

## In Vitro mTOR Kinase Assay

This protocol outlines the steps for measuring the kinase activity of mTORC1.

Objective: To measure the in vitro kinase activity of immunoprecipitated mTORC1.

#### Methodology:

- Immunoprecipitation of mTORC1: mTORC1 is immunoprecipitated from cell lysates using an antibody against an mTORC1 component (e.g., Raptor).
- Kinase Reaction: The immunoprecipitated mTORC1 is incubated with a substrate (e.g., recombinant 4E-BP1) in a kinase buffer containing ATP (often radiolabeled with <sup>32</sup>P).
- Reaction Termination: The kinase reaction is stopped by adding a stop solution (e.g., SDS-PAGE sample buffer).
- Analysis of Substrate Phosphorylation: The reaction products are separated by SDS-PAGE, and the phosphorylation of the substrate is detected by autoradiography (if using <sup>32</sup>P-ATP) or by Western blotting with a phospho-specific antibody.

# Visualizing the TOR World: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core TOR signaling pathways and the experimental workflows that were pivotal in their elucidation.



## **Signaling Pathways**



Click to download full resolution via product page

Caption: A simplified diagram of the mTORC1 and mTORC2 signaling pathways.



## **Experimental Workflows**



Click to download full resolution via product page

Caption: Experimental workflow for a genetic screen to identify rapamycin-resistant yeast mutants.





Click to download full resolution via product page

Caption: Experimental workflow for the biochemical purification of mTOR.

## The Two Faces of TOR: mTORC1 and mTORC2



Further research revealed that mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with unique components, substrates, and functions.

- mTORC1, the primary target of rapamycin, is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients, and energy status to control protein synthesis and autophagy.[6][17]
- mTORC2 is largely insensitive to acute rapamycin treatment and plays a crucial role in cell survival, metabolism, and cytoskeletal organization.[1]

The discovery of these two complexes added another layer of complexity to the mTOR signaling network and opened new avenues for therapeutic intervention.

## Conclusion

The discovery of rapamycin and its target, TOR, is a compelling narrative of scientific exploration, from the serendipitous finding of a natural product to the meticulous dissection of a fundamental cellular signaling pathway. The development of innovative experimental techniques, including genetic screens in yeast and sophisticated biochemical purification methods, was instrumental in this journey. The knowledge gained from this research has not only illuminated our understanding of cell growth and metabolism but has also led to the development of mTOR inhibitors as therapeutic agents for a range of diseases, including cancer and organ transplant rejection. The ongoing investigation into the intricacies of the mTOR pathway promises to yield further insights and novel therapeutic strategies in the years to come.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Isolation of the mTOR complexes by affinity purification - PubMed [pubmed.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 2. imperialbiosciencereview.wordpress.com [imperialbiosciencereview.wordpress.com]
- 3. Isolation of the mTOR Complexes by Affinity Purification | Springer Nature Experiments [experiments.springernature.com]
- 4. An affinity tool for the isolation of endogenous active mTORC1 from various cellular sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TOR and paradigm change: cell growth is controlled PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Targets for cell cycle arrest by the immunosuppressant rapamycin in yeast PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Cancer pathway exposed | Whitehead Institute [wi.mit.edu]
- 11. A mammalian protein targeted by G1-arresting rapamycin-receptor complex PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mammalian target of rapamycin: discovery of rapamycin reveals a signaling pathway important for normal and cancer cell growth PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Michael Hall: The Story of TOR Target of Rapamycin iBiology [ibiology.org]
- 14. molbiolcell.org [molbiolcell.org]
- 15. molbiolcell.org [molbiolcell.org]
- 16. On the Discovery of TOR As the Target of Rapamycin PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. en.bio-protocol.org [en.bio-protocol.org]
- To cite this document: BenchChem. [The Discovery and History of the Target of Rapamycin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12777964#discovery-and-history-of-target-of-rapamycin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com